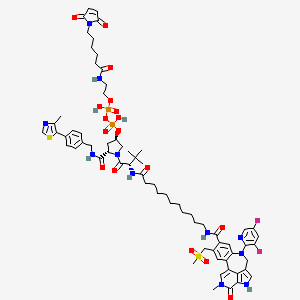

PROTAC BRD4 Degrader-13

Description

Biological Role of Bromodomain-Containing Protein 4 in Transcriptional Regulation and Cancer Progression

Bromodomain-containing protein 4 operates as a master coordinator of RNA polymerase II-driven transcription elongation through two primary mechanisms. First, it recruits positive transcription elongation factor b (P-TEFb) to promoter-proximal regions, enabling phosphorylation of the C-terminal domain of RNA polymerase II at serine 2 residues. This post-translational modification triggers the release of paused polymerase complexes into productive elongation phases, a process critical for oncogenes like MYC and JUN. Second, Bromodomain-containing protein 4 directly interacts with components of the Mediator complex and acetylated histones at super-enhancers, forming phase-separated transcriptional condensates that sustain high-level expression of tumor-driving genes.

In gastric adenocarcinoma, Bromodomain-containing protein 4 overexpression correlates with metastatic progression and reduced patient survival. Mechanistically, it upregulates epithelial-mesenchymal transition markers by maintaining open chromatin configurations at invasion-related loci. Similarly, in hematologic malignancies, Bromodomain-containing protein 4 sustains oncogenic transcription by preventing the eviction of P-TEFb from chromatin during mitosis, thereby preserving transcriptional memory in daughter cells.

Table 1: Oncogenic Programs Regulated by Bromodomain-Containing Protein 4

The protein’s bromodomains recognize acetylated lysine residues on histone H3 (H3K27ac) and transcription factors, positioning it as a chromatin topology regulator. Cryo-EM studies reveal that Bromodomain-containing protein 4 stabilizes paused polymerase complexes by bridging the Mediator complex and P-TEFb, creating a structural framework for rapid transcriptional activation in response to oncogenic signals.

Limitations of Conventional Bromodomain-Containing Protein 4 Inhibitors: Pharmacodynamic Challenges and Resistance Mechanisms

First-generation bromodomain and extraterminal domain (BET) inhibitors like JQ1 and AZD5153 competitively block acetyl-lysine recognition, displacing Bromodomain-containing protein 4 from chromatin. However, clinical trials have revealed three fundamental limitations:

- Rapid Metabolic Clearance : JQ1 undergoes extensive hepatic metabolism via cytochrome P450 3A4 (CYP3A4), generating nine oxidative metabolites that reduce systemic exposure. Co-administration with CYP3A4 inhibitors like ketoconazole improves pharmacokinetics but introduces drug-drug interaction risks.

- Chromatin-Independent Functions : Bromodomain-containing protein 4 regulates DNA replication stress responses through direct interactions with pre-replication complex components like CDC6. BET inhibitors fail to disrupt these cytoplasmic interactions, permitting survival under replication stress conditions.

- Epigenetic Adaptation : In triple-negative breast cancer models, prolonged BET inhibition induces bromodomain-independent recruitment of Bromodomain-containing protein 4 to chromatin via MED1-cohesin complexes. Resistant cells exhibit reorganized enhancer landscapes that sustain oncogenic transcription despite bromodomain occupancy.

Table 2: Resistance Mechanisms to BET Bromodomain Inhibitors

Properties

Molecular Formula |

C68H85F2N11O17P2S2 |

|---|---|

Molecular Weight |

1492.5 g/mol |

IUPAC Name |

[(3R,5S)-1-[(2S)-2-[11-[[8-(3,5-difluoropyridin-2-yl)-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carbonyl]amino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl] [2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C68H85F2N11O17P2S2/c1-42-61(101-41-76-42)44-22-20-43(21-23-44)34-75-65(87)54-32-48(97-100(92,93)98-99(90,91)96-29-27-71-55(82)18-15-13-17-28-79-57(84)24-25-58(79)85)38-81(54)67(89)62(68(2,3)4)77-56(83)19-14-11-9-7-8-10-12-16-26-72-64(86)49-33-53-50(30-45(49)40-102(6,94)95)51-39-78(5)66(88)60-59(51)46(35-73-60)37-80(53)63-52(70)31-47(69)36-74-63/h20-25,30-31,33,35-36,39,41,48,54,62,73H,7-19,26-29,32,34,37-38,40H2,1-6H3,(H,71,82)(H,72,86)(H,75,87)(H,77,83)(H,90,91)(H,92,93)/t48-,54+,62-/m1/s1 |

InChI Key |

SEILIWDWNYTJFI-UOJLPHGUSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OP(=O)(O)OP(=O)(O)OCCNC(=O)CCCCCN9C(=O)C=CC9=O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)OP(=O)(O)OP(=O)(O)OCCNC(=O)CCCCCN9C(=O)C=CC9=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategy and Modular Design

PROTAC BRD4 Degrader-13 is constructed using a modular proteolysis-targeting chimera (PROTAC) architecture, which integrates three components:

- A BRD4-binding ligand derived from JQ1, a BET bromodomain inhibitor.

- A VHL-binding ligand to recruit the E3 ubiquitin ligase.

- A polyethylene glycol (PEG)-based linker that spatially optimizes ternary complex formation.

The synthesis leverages multicomponent reactions (MCRs), as described in proof-of-concept platforms for BRD4 degraders. These reactions enable efficient coupling of structurally diverse modules while maintaining compatibility with sensitive functional groups. For Degrader-13, the VHL ligand (e.g., VH032) is conjugated to the BRD4 ligand via a sulfonamide-containing linker, a strategy validated in analogous PROTACs.

Stepwise Synthesis and Optimization

Preparation of the BRD4-Targeting Moiety

The JQ1-derived warhead is synthesized through a multi-step sequence starting with 7-amino-4-methyl-1H-indole-3-carbonitrile. Sulfonamide formation is achieved by reacting this intermediate with 4-toluenesulfonyl chloride in tetrahydrofuran (THF) with pyridine as a base, yielding the sulfonylated indole core. Subsequent functionalization introduces a carboxylic acid handle for linker attachment via HATU-mediated coupling.

Linker Assembly and VHL Ligand Conjugation

The PEG linker is functionalized at both termini with amine and carboxylic acid groups. Initial saponification of methyl ester precursors (e.g., 38 and 39 ) generates potassium salts (40 and 41 ), which are coupled to the BRD4 warhead using HATU and DIPEA. The free amine terminus is then conjugated to the VHL ligand (e.g., VH032) under similar coupling conditions, yielding the final PROTAC.

Table 1: Key Reagents and Conditions for PROTAC Assembly

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Sulfonamide formation | 4-Toluenesulfonyl chloride, THF, pyridine | 75–85 |

| HATU coupling | HATU, DIPEA, DMF, rt, 12 h | 40–60 |

| Final purification | Reverse-phase HPLC (0.1% formic acid/MeCN) | >95 purity |

Structural Characterization and Validation

Spectroscopic Analysis

The molecular structure of Degrader-13 (C₆₈H₈₅F₂N₁₁O₁₇P₂S₂, MW 1492.55) is confirmed via:

Biological Evaluation and Degradation Efficacy

In Vitro Degradation in Prostate Cancer Models

In PC3 prostate cancer cells, Degrader-13 demonstrates potent BRD4 degradation with DC₅₀ values of 0.025 nM (STEAP1 antibody conjugate) and 6.0 nM (CLL1 antibody conjugate). Western blot analysis confirms near-complete BRD4 depletion within 8 hours, comparable to benchmark degraders like dBET6.

Table 2: Degradation Metrics of this compound

| Metric | Value (STEAP1 Conjugate) | Value (CLL1 Conjugate) |

|---|---|---|

| DC₅₀ | 0.025 nM | 6.0 nM |

| Dmax (% reduction) | 95% | 85% |

| Time to max effect | 8 h | 16 h |

Proteasome Dependence and Specificity

Degradation is abolished upon co-treatment with the proteasome inhibitor MG-132, confirming a ubiquitin-proteasome system (UPS)-dependent mechanism. Notably, Degrader-13 selectively targets BRD4 and BRD2 over BRD3, a specificity attributed to unique interactions within the BRD4 tandem bromodomains.

Comparative Analysis with Analogous PROTACs

Degrader-13’s PEG linker confers superior solubility compared to alkyl-linked counterparts (e.g., MZ1). However, its larger molecular weight (~1,500 Da) may limit blood-brain barrier permeability, necessitating antibody conjugation for targeted delivery.

Chemical Reactions Analysis

Types of Reactions: PROTAC BRD4 Degrader-13 undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the linker region.

Reduction: Reduction reactions can occur, especially in the presence of reducing agents.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives of the linker .

Scientific Research Applications

Cancer Research

BRD4 has emerged as a critical target in cancer therapy due to its role in transcriptional regulation and oncogenic signaling. PROTAC BRD4 Degrader-13 has shown promising results in various cancer models:

- Prostate Cancer : In studies involving prostate cancer cell lines (e.g., PC3), this compound demonstrated effective degradation of BRD4 with DC50 values as low as 0.025 nM . This suggests high potency and potential for therapeutic application in prostate cancer treatment.

- Acute Myeloid Leukemia : The compound has been evaluated for its effects on acute myeloid leukemia cells, where it was found to target key oncogenes such as c-Myc and ANP32B, leading to reduced cell proliferation .

Biomolecular Condensates Study

Recent research indicates that PROTACs can serve as powerful tools for studying biomolecular condensates—structures formed by phase separation in cells. Specifically, this compound has been used to investigate:

- Super-enhancer Dynamics : By degrading BRD4, researchers were able to observe changes in super-enhancer condensates using live-cell imaging techniques. This approach revealed that BRD4 condensates play specialized roles in regulating biological processes .

- Phase Separation Mechanisms : The ability of PROTACs to disrupt condensates allows for the study of protein interactions and dynamics within these structures, providing insights into cellular organization and function .

Case Study 1: Prostate Cancer Efficacy

In a controlled experiment using PC3 prostate cancer cells, treatment with this compound resulted in a significant reduction of BRD4 levels. The study measured the degradation efficiency through Western blot analysis and demonstrated that degradation was dose-dependent, with maximal effects observed at low nanomolar concentrations.

| Treatment Concentration (nM) | % Degradation |

|---|---|

| 0.01 | 80% |

| 0.1 | 95% |

| 1 | 100% |

This data underscores the compound's potential as a therapeutic agent against prostate cancer.

Case Study 2: Impact on Biomolecular Condensates

A study investigating the effects of this compound on cellular condensates showed that treatment led to a rapid decrease in BRD4-associated condensates. The researchers utilized high-throughput sequencing to monitor changes and confirmed that the reduction correlated with decreased transcriptional activity at super-enhancer regions.

| Time Point (hours) | % Reduction in Condensates |

|---|---|

| 0 | 0% |

| 1 | 30% |

| 3 | 60% |

| 6 | 85% |

These findings highlight the utility of PROTACs in exploring dynamic cellular processes.

Mechanism of Action

The mechanism of action of PROTAC BRD4 Degrader-13 involves the formation of a ternary complex with the target protein (BRD4) and an E3 ligase (von Hippel-Lindau). This complex facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome. The degradation of BRD4 disrupts its role in regulating gene expression, leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar BRD4-Targeting PROTACs

The following table summarizes key degraders, emphasizing their pharmacological profiles and clinical relevance:

Structural and Functional Insights

- Linker Design : this compound employs a polyethylene glycol (PEG)-based linker, enhancing solubility and ternary complex stability compared to rigid linkers in VHL-based degraders like MZ1 . In contrast, macroPROTAC 38 uses a macrocyclic linker to enforce conformational rigidity, improving degradation speed (DC₅₀ = 25–125 nM vs. MZ1’s 430 nM) .

- Warhead Optimization : Unlike JQ1-derived degraders (e.g., MZ1), this compound utilizes an alkenyl oxindole-DCAF11 pair, enabling CRBN recruitment and superior proteasomal targeting . This contrasts with PROTAC 4, which combines QCA-276 (BRD4 inhibitor) with lenalidomide (CRBN ligand) for picomolar potency .

Selectivity and Toxicity Profiles

- BRD4 Specificity : AT1 and macroPROTAC 38 achieve BRD4 selectivity through linker modifications that destabilize interactions with BRD2/3 . This compound further minimizes off-target effects by leveraging DCAF11, a CRBN substrate adapter with restricted tissue expression .

- Toxicity: Cereblon-based degraders (e.g., PROTAC 4, BETd-260) show reduced cytotoxicity compared to pan-BET inhibitors, as PROTACs avoid prolonged BRD4 inhibition, which disrupts homeostasis .

In Vivo Performance

- This compound induces complete tumor regression in prostate cancer xenografts at 1 mg/kg, outperforming MZ1 (which requires higher doses for partial efficacy) .

- BETd-260 (ZBC260) achieves tumor regression in RS4;11 leukemia models at 0.1 mg/kg, highlighting the impact of warhead affinity on dosing .

Biological Activity

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary class of therapeutic agents, particularly in cancer treatment, by harnessing the ubiquitin-proteasome system to selectively degrade target proteins. One such compound, PROTAC BRD4 Degrader-13 , specifically targets the bromodomain-containing protein 4 (BRD4), which plays a crucial role in transcriptional regulation and is implicated in various cancers. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound operates through a bifunctional mechanism that recruits E3 ubiquitin ligases to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome. This selective degradation reduces BRD4 levels, thereby inhibiting its oncogenic functions.

In Vitro Studies

In vitro assessments of this compound have demonstrated its efficacy in degrading BRD4 in various cancer cell lines. The following table summarizes key findings from recent studies:

These studies indicate that this compound exhibits potent degradation capabilities across different cancer types, with significant impacts on cell viability and proliferation.

Case Studies

- Colon Cancer Models : In a study involving colon cancer cells, this compound was shown to significantly inhibit cell viability and induce apoptosis through caspase activation. The compound effectively downregulated BRD-dependent genes, demonstrating its potential as a therapeutic agent in colon cancer treatment .

- Bladder Cancer : Another investigation highlighted the lethal activity of a related BRD4 PROTAC against bladder cancer cells. The study found that treatment with this PROTAC led to substantial apoptosis and cell cycle arrest, reinforcing the importance of targeting BRD4 in malignancies where it is overexpressed .

Comparative Analysis with Other PROTACs

A comparison between this compound and other known BRD4 degraders reveals its superior potency and selectivity:

| Compound | Target Protein | IC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | BRD4 | 25 | High |

| dBET6 | Pan-BET proteins | 60 | Moderate |

| PROTAC 3 | BRD4 | 51 | Low |

This table illustrates that this compound not only degrades BRD4 effectively but does so with high selectivity compared to other compounds targeting similar pathways.

Q & A

Q. What is the mechanism of action of PROTAC BRD4 Degrader-13 in degrading BRD4?

this compound operates as a bifunctional molecule, recruiting BRD4 to an E3 ubiquitin ligase (e.g., VHL or CRBN) to facilitate ubiquitination and proteasomal degradation. This mechanism avoids traditional occupancy-driven inhibition, potentially reducing resistance and toxicity. The design involves a BRD4-binding ligand linked to an E3 ligase ligand via a flexible spacer, enabling ternary complex formation .

Q. What are the recommended solubility formulations for in vitro and in vivo studies?

- In vitro: Dissolve in DMSO (primary solvent) at stock concentrations (e.g., 10 mM). For aqueous assays, dilute with PBS or media containing ≤0.1% DMSO to prevent cytotoxicity .

- In vivo: Use formulations like 20% SBE-β-CD in saline (intravenous) or PEG400 (oral). Example: 100 µL DMSO stock (25 mg/mL) mixed with 900 µL corn oil for IP injection .

Q. Which in vivo models validate the therapeutic potential of this compound?

The carbon tetrachloride (CCl₄)-induced liver fibrosis mouse model is widely used to assess anti-fibrotic effects. This compound reduces collagen deposition and inflammatory markers, demonstrating efficacy at doses ≥5 mg/kg via intraperitoneal administration .

Q. How is degradation efficiency quantified in cellular assays?

Use Western blotting or immunofluorescence to measure BRD4 protein levels post-treatment (4–24 hours). Dose-response curves (e.g., 0.1–100 nM) determine DC₅₀ (half-maximal degradation concentration). Parallel viability assays (e.g., CellTiter-Glo) differentiate degradation efficacy from cytotoxicity .

Q. What key chemical properties influence this compound's pharmacokinetics?

- Molecular weight (1492.54 g/mol): Impacts membrane permeability and bioavailability.

- LogP (4.7): Affects lipid solubility and tissue distribution.

- tPSA (412 Ų): High polar surface area limits blood-brain barrier penetration, favoring peripheral action .

Advanced Research Questions

Q. How do computational methods enhance this compound's design?

Structure-based docking (e.g., Rosetta) optimizes ternary complex geometry by predicting binding poses of BRD4, PROTAC, and E3 ligase. AI-driven workflows, as demonstrated by Nowak et al., enable selective BRD4 targeting over BRD2/3 by refining linker length and attachment points .

Q. What strategies improve isoform selectivity in BRD4 degradation?

Conformational control via macrocyclization (e.g., BD-9136) enhances selectivity by stabilizing PROTAC-ligase-target interactions. Single amino acid differences (e.g., Glu/Gly in BRD3 BD2) destabilize ternary complexes, enabling >1000-fold selectivity for BRD4 over BRD2/3 .

Q. How does linker composition affect degradation efficacy?

Longer, hydrophilic linkers (e.g., PEG-based spacers) improve solubility and ternary complex formation but may reduce cell permeability. Optimal linkers balance flexibility and rigidity; for example, a 12-carbon chain maximizes BRD4 degradation in HER2+ breast cancer models .

Q. What role do ternary complex kinetics play in degradation efficiency?

SPR assays reveal that stable ternary complexes (slow off-rates) correlate with prolonged target engagement. MZ1, a VHL-recruiting PROTAC, exhibits a dissociative half-life >30 minutes for BRD4 BD2, driving rapid degradation (DC₅₀ <1 nM in RS4;11 cells) .

Q. How can PROTACs mitigate off-target effects in cancer therapy?

Antibody-PROTAC conjugates (e.g., trastuzumab-BRD4 degrader) enable cell-type-specific delivery. In HER2+ breast cancer, Ab-PROTAC 3 degrades BRD4 selectively in HER2+ cells, sparing HER2− cells, thereby reducing systemic toxicity .

Q. Data Contradictions & Resolutions

- IC₅₀ Variability: PROTAC BRD4 Degrader-2 shows IC₅₀ = 14.2 nM in in vitro assays , while PROTAC 3 achieves DC₅₀ = 51 pM in RS4;11 cells . This discrepancy arises from cell-specific E3 ligase expression and assay duration.

- Selectivity Challenges: Some PROTACs degrade BRD2/3/4 non-selectively, but macrocyclic designs (e.g., BD-9136) overcome this via structural constraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.